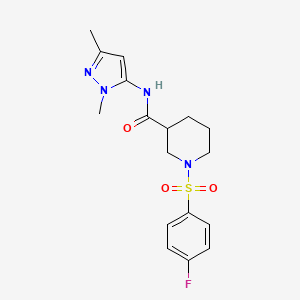
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. The pyrazole ring and piperidine moiety contribute to its pharmacological potential, making it a candidate for various therapeutic applications.
Chemical Structure
The compound features a pyrazole ring substituted with a dimethyl group and a piperidine ring with a sulfonamide linkage. The presence of the fluorophenyl group enhances its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole exhibit potent antimicrobial properties. For instance, compounds structurally related to the target compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could possess similar or enhanced antimicrobial activity.
Anti-inflammatory Properties
Pyrazole derivatives are well-known for their anti-inflammatory effects. A series of studies have indicated that modifications in the pyrazole structure can lead to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antioxidant Activity
Molecular docking studies suggest that the compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases . The docking results indicate favorable interactions with targets involved in oxidative stress pathways.
In Vitro Studies
In vitro evaluations have highlighted the effectiveness of related pyrazole compounds in inhibiting biofilm formation and bacterial growth. For example, one study reported significant antibacterial activity against several strains, emphasizing the importance of structural modifications in enhancing efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives indicates that specific substitutions on the pyrazole and piperidine rings can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against microbial strains .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-12-10-16(21(2)20-12)19-17(23)13-4-3-9-22(11-13)26(24,25)15-7-5-14(18)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNLADKMWDUOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













